Cas no 349121-11-5 (Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-)

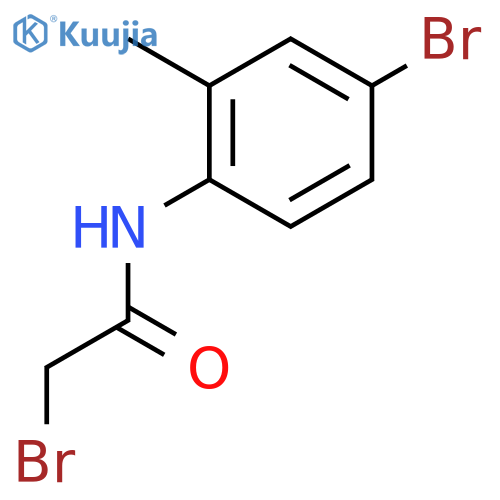

349121-11-5 structure

商品名:Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-

CAS番号:349121-11-5

MF:C9H9Br2NO

メガワット:306.981860876083

MDL:MFCD02974393

CID:1466940

PubChem ID:3416399

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-

- 2-Bromo-N-(4-bromo-2-methylphenyl)acetamide

- ALBB-010628

- 349121-11-5

- LS-03621

- MFCD02974393

- CS-0327635

- AKOS005172528

-

- MDL: MFCD02974393

- インチ: InChI=1S/C9H9Br2NO/c1-6-4-7(11)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)

- InChIKey: SDGIGHAMXMUCHR-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)Br)NC(=O)CBr

計算された属性

- せいみつぶんしりょう: 304.90507

- どういたいしつりょう: 304.90509g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB407763-500 mg |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | 500MG |

€195.40 | 2023-02-20 | ||

| abcr | AB407763-1g |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide; . |

349121-11-5 | 1g |

€237.00 | 2025-02-16 | ||

| Ambeed | A165297-1g |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | 97% | 1g |

$178.0 | 2024-04-19 | |

| abcr | AB407763-1 g |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | 1g |

€239.00 | 2023-04-25 | ||

| Crysdot LLC | CD12080487-5g |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | 97% | 5g |

$527 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398305-1g |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | 97% | 1g |

¥2160.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398305-5g |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | 97% | 5g |

¥6038.00 | 2024-05-17 | |

| abcr | AB407763-500mg |

2-Bromo-N-(4-bromo-2-methylphenyl)acetamide; . |

349121-11-5 | 500mg |

€205.00 | 2025-02-16 | ||

| A2B Chem LLC | AJ02426-1g |

2-Bromo-n-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | >95% | 1g |

$439.00 | 2024-04-20 | |

| A2B Chem LLC | AJ02426-500mg |

2-Bromo-n-(4-bromo-2-methylphenyl)acetamide |

349121-11-5 | >95% | 500mg |

$412.00 | 2024-04-20 |

Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)- 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

349121-11-5 (Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:349121-11-5)Acetamide, 2-bromo-N-(4-bromo-2-methylphenyl)-

清らかである:99%

はかる:1g

価格 ($):160.0